1-[1-(Naphthalen-1-yl)ethyl]-1H-imidazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
921226-78-0 |
|---|---|
Molecular Formula |
C15H14N2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-(1-naphthalen-1-ylethyl)imidazole |
InChI |
InChI=1S/C15H14N2/c1-12(17-10-9-16-11-17)14-8-4-6-13-5-2-3-7-15(13)14/h2-12H,1H3 |
InChI Key |
AMEPBQGFCNEYEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)N3C=CN=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 1 1 Naphthalen 1 Yl Ethyl 1h Imidazole and Its Derivatives
Traditional Synthetic Pathways
The bedrock of imidazole (B134444) synthesis lies in a collection of well-established reactions that have been refined over more than a century. These methods typically involve the formation of the imidazole ring from acyclic precursors through condensation and cyclization reactions, or the modification of a pre-existing imidazole core via alkylation and arylation.
Condensation Reactions in Imidazole Synthesis
The construction of the imidazole ring often relies on the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source. Several named reactions fall under this category, each offering a different route to the imidazole core.
The Debus-Radziszewski synthesis , first reported in the 19th century, is a classic multi-component reaction that combines a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine to form an imidazole. wikipedia.orgpharmaguideline.comresearchgate.net The reaction is believed to proceed in two main stages: the initial condensation of the dicarbonyl compound with two equivalents of ammonia to form a diimine, which then condenses with the aldehyde to yield the imidazole ring. wikipedia.orgresearchgate.netscribd.com A modification of this method, using a primary amine in place of one equivalent of ammonia, provides a direct route to N-substituted imidazoles. wikipedia.orgrsc.org This approach is industrially significant for the production of various imidazole derivatives. wikipedia.orgscribd.com
The Wallach synthesis offers another pathway, starting from the treatment of an N,N'-disubstituted oxamide (B166460) with phosphorus pentachloride to generate a chlorinated intermediate. This intermediate is then reduced, typically with hydroiodic acid, to yield N-substituted imidazoles. pharmaguideline.comjetir.orgtsijournals.comiiste.orgrsc.org
The Marckwald synthesis is a valuable method for producing 2-mercaptoimidazoles, which can then be desulfurized to the corresponding imidazoles. jetir.orgiiste.orgresearchgate.netbaranlab.org This reaction involves the condensation of an α-aminoketone or α-aminoaldehyde with potassium thiocyanate (B1210189) or an isothiocyanate. pharmaguideline.comjetir.orgiiste.org
Alkylation and Arylation Strategies
For the synthesis of N-substituted imidazoles like 1-[1-(Naphthalen-1-yl)ethyl]-1H-imidazole , the direct alkylation of the imidazole ring is a primary strategy. This typically involves the reaction of an imidazole with a suitable alkylating agent, such as an alkyl halide. nih.gov A specific patented method for the synthesis of the title compound involves the reaction of 1-(1-naphthalyl)ethyl chloride with 1-(trimethylsilyl)imidazole in the presence of titanium tetrachloride. The requisite 1-(1-naphthalyl)ethyl chloride is prepared from 1-naphthaldehyde (B104281) via a Grignard reaction with methylmagnesium iodide to form 1-(1-naphthalyl)ethanol, which is subsequently chlorinated using thionyl chloride.
The regioselectivity of N-alkylation in unsymmetrically substituted imidazoles can be influenced by steric and electronic factors, as well as the reaction conditions. nih.gov Various catalysts and conditions have been explored to control the N-alkylation of imidazoles, including the use of solid-liquid phase transfer catalysis, which can provide high yields and avoid quaternization. wikipedia.org
Arylation of the imidazole core represents another important functionalization strategy. Modern cross-coupling reactions have enabled the regioselective introduction of aryl groups at various positions on the imidazole ring, providing access to a wide range of complex derivatives. tandfonline.comwikipedia.org
Specific Reagents and Catalysts
A variety of reagents and catalysts are employed to facilitate the synthesis of imidazoles and their derivatives.
Thionyl Chloride (SOCl₂): This reagent is commonly used to convert alcohols into the corresponding alkyl chlorides. In the synthesis of the title compound, it is used to prepare the 1-(1-naphthalyl)ethyl chloride intermediate, which is a key precursor for the subsequent alkylation of the imidazole ring.
Titanium Tetrachloride (TiCl₄): This Lewis acid is utilized as a catalyst in several imidazole synthesis protocols. tandfonline.comproquest.comtandfonline.comeurekaselect.combenthamdirect.comresearchgate.net It can be used in three-component, one-pot syntheses of trisubstituted imidazoles from 1,2-diketones, aldehydes, and ammonium (B1175870) acetate, often supported on silica (B1680970) gel to enhance its catalytic efficiency and facilitate recovery. tandfonline.comtandfonline.com In the patented synthesis of This compound , it is employed to catalyze the reaction between 1-(trimethylsilyl)imidazole and 1-(1-naphthalyl)ethyl chloride.
Ammonium Acetate (NH₄OAc): This salt serves as a common and convenient source of ammonia in many imidazole syntheses, particularly in multi-component reactions like the Debus-Radziszewski synthesis. nih.govtandfonline.comnih.govrsc.orgijprajournal.com It is a key ingredient in the one-pot synthesis of tri- and tetrasubstituted imidazoles.
Iodine (I₂): Molecular iodine has been found to be an effective catalyst for the synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions, offering advantages such as short reaction times and clean reaction profiles.
Environmentally Benign and Green Chemistry Approaches in Imidazole Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. The synthesis of imidazoles has been a fertile ground for the application of green chemistry principles.
Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.comnih.govrsc.orgnih.gov This technique has been successfully applied to the synthesis of various substituted imidazoles, including tri- and tetrasubstituted derivatives, often under solvent-free conditions or using green solvents like water or ethanol. nih.govnih.gov
Ultrasound-assisted synthesis is another green technique that utilizes acoustic cavitation to enhance reaction rates and yields. nih.govrsc.orgmdpi.comnih.govrsc.org Sonochemical methods have been employed for the N-alkylation of imidazoles and the synthesis of hybrid quinoline-imidazole derivatives, often providing excellent results in shorter timeframes and with lower energy consumption. nih.govrsc.org
The use of ionic liquids as both solvents and catalysts represents a significant advancement in green imidazole synthesis. tandfonline.comrsc.orgrsc.orgnih.govresearchgate.net Their low volatility, thermal stability, and tunable properties make them attractive alternatives to traditional volatile organic solvents. Brønsted acidic ionic liquids, for instance, have been used as recyclable catalysts for the solvent-free, one-pot synthesis of tetrasubstituted imidazoles. tandfonline.com
Multi-Component Reactions for Imidazole Derivative Formation
Multi-component reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and ability to generate molecular complexity in a single step. The synthesis of imidazole derivatives is particularly well-suited to MCR strategies.
The aforementioned Debus-Radziszewski synthesis is a prime example of a multi-component reaction, combining three or four components to construct the imidazole ring. wikipedia.orgresearchgate.netrsc.orgtandfonline.comnih.govijprajournal.com This one-pot approach has been widely adapted for the synthesis of 1,2,4,5-tetrasubstituted imidazoles by reacting a 1,2-diketone, an aldehyde, a primary amine, and ammonium acetate. nih.govtandfonline.comrsc.org A variety of catalysts, including zeolites and nanostructured materials, have been employed to improve the efficiency and green credentials of these reactions. nih.govnih.govrsc.org
The Van Leusen imidazole synthesis is another powerful three-component reaction that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. nih.govorganic-chemistry.orgyoutube.com In this reaction, an aldimine (which can be formed in situ from an aldehyde and an amine) reacts with TosMIC to produce a substituted imidazole. organic-chemistry.org
Mechanistic Investigations of Key Synthetic Transformations
Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. The mechanisms of several key imidazole syntheses have been the subject of investigation.
In the Debus-Radziszewski synthesis , the proposed mechanism involves the initial formation of a diimine from the reaction of the dicarbonyl compound with ammonia. This diimine then acts as a nucleophile, attacking the aldehyde to form an intermediate that subsequently cyclizes and dehydrates to form the aromatic imidazole ring. wikipedia.orgresearchgate.netscribd.com
The Van Leusen imidazole synthesis is thought to proceed via the deprotonation of TosMIC to form a nucleophilic anion. This anion then adds to the imine, followed by a 5-endo-dig cyclization. Subsequent elimination of p-toluenesulfinic acid leads to the formation of the imidazole ring. nih.govorganic-chemistry.orgyoutube.comwikipedia.org
Mechanistic studies of multi-component reactions for imidazole synthesis often point to a cascade of reactions, such as a Knoevenagel condensation followed by a Michael addition and subsequent cyclization/dehydration steps, to form the final product. rsc.org The specific pathway can be influenced by the choice of reactants, catalyst, and reaction conditions.
The following table summarizes some of the key synthetic methods for imidazole derivatives, which could be applied to the synthesis of This compound and its analogues.
| Synthetic Method | Reactants | Key Features | Potential Application for Target Compound |
| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia/Primary Amine | Multi-component, forms the imidazole ring. | Synthesis of C-substituted derivatives of the imidazole core. |
| Alkylation | Imidazole, Alkyl Halide | Direct functionalization of the imidazole nitrogen. | The patented method for the title compound uses this approach. |
| Wallach Synthesis | N,N'-Disubstituted Oxamide, PCl₅, Reducing Agent | Forms N-substituted imidazoles. | Alternative route to N-alkylated imidazoles. |
| Marckwald Synthesis | α-Aminoketone/Aldehyde, Thiocyanate | Produces mercaptoimidazoles, which can be desulfurized. | Indirect route to the imidazole core. |
| Van Leusen Synthesis | Aldehyde, Amine, TosMIC | Three-component reaction for substituted imidazoles. | Synthesis of various substituted derivatives. |
| Microwave-Assisted Synthesis | Various Precursors | Rapid, efficient, often high-yielding and green. | Greener alternative for the synthesis of derivatives. |
| Ultrasound-Assisted Synthesis | Various Precursors | Enhanced reaction rates, green methodology. | Alternative energy source for synthesis. |
| Ionic Liquid Catalysis | Various Precursors | Green solvent/catalyst, often recyclable. | Sustainable synthesis protocols. |
Spectroscopic and Diffraction Based Structural Elucidation of 1 1 Naphthalen 1 Yl Ethyl 1h Imidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.
Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of 1-[1-(Naphthalen-1-yl)ethyl]-1H-imidazole would display distinct signals corresponding to the protons of the imidazole (B134444) ring, the naphthalene (B1677914) ring system, and the chiral ethyl bridge.
The protons of the imidazole ring are expected to appear as singlets or closely coupled multiplets in the aromatic region. The C2-H proton typically resonates furthest downfield among the imidazole protons due to the influence of both adjacent nitrogen atoms. researchgate.netresearchgate.net The C4-H and C5-H protons would appear at slightly higher fields.
The seven protons of the naphthalene ring will produce a complex multiplet pattern in the downfield region of the spectrum, typically between 7.4 and 8.1 ppm. nih.govchemicalbook.com The exact chemical shifts and coupling patterns are influenced by the electronic effects of the substituent and the anisotropic effects of the fused ring system.
The methine proton (-CH-) of the ethyl group, being adjacent to both the naphthalene ring and the imidazole nitrogen, is expected to resonate as a quartet around 5.5-6.0 ppm. The methyl protons (-CH₃) would appear as a doublet at a higher field, likely in the range of 1.8-2.0 ppm, due to coupling with the methine proton. organicchemistrydata.org
Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted chemical shifts (δ) are relative to a standard reference (e.g., TMS) and are reported in parts per million (ppm). Multiplicity is denoted as s (singlet), d (doublet), q (quartet), m (multiplet).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Imidazole H-2 | ~7.70 | s |
| Imidazole H-4 | ~7.15 | s |
| Imidazole H-5 | ~6.90 | s |
| Naphthyl Protons | 7.40 - 8.10 | m |
| Methine (-CH-) | 5.70 | q |
| Methyl (-CH₃) | 1.90 | d |
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum for this compound will show distinct signals for each unique carbon atom.
The imidazole ring carbons (C-2, C-4, and C-5) are expected to resonate in the range of δ 115-140 ppm. mdpi.commdpi.com The C-2 carbon typically appears at the lowest field in this group (~138 ppm) due to its position between two nitrogen atoms. researchgate.net
The ten carbon atoms of the naphthalene ring will produce a series of signals in the aromatic region, generally between δ 120-135 ppm for the CH carbons and δ 130-140 ppm for the quaternary carbons. nih.govorganicchemistrydata.orgresearchgate.net The carbon atom bearing the ethyl-imidazole substituent (C-1') will be shifted due to the substitution.
The aliphatic carbons of the ethyl bridge will appear at a much higher field. The methine carbon (-CH-), attached to both aromatic systems, is expected around δ 50-60 ppm, while the methyl carbon (-CH₃) will be found at a significantly higher field, typically δ 15-25 ppm. rsc.org
Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted chemical shifts (δ) are relative to a standard reference (e.g., TMS) and are reported in parts per million (ppm).
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Imidazole C-2 | ~138.5 |
| Imidazole C-4 | ~129.0 |
| Imidazole C-5 | ~118.0 |
| Naphthyl Quaternary Carbons | 130.0 - 140.0 |
| Naphthyl CH Carbons | 122.0 - 129.0 |
| Methine (-CH-) | ~55.0 |
| Methyl (-CH₃) | ~22.0 |
Fourier-Transform Infrared (FT-IR) Spectroscopy in Functional Group Analysis
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent parts.
Key expected vibrational frequencies include:
Aromatic C-H Stretching: Bands appearing above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region, are characteristic of the C-H stretching vibrations of both the imidazole and naphthalene rings. researchgate.netacs.org
Aliphatic C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ range are due to the symmetric and asymmetric stretching of the C-H bonds in the ethyl group. neu.edu.tr
C=C and C=N Stretching: A series of sharp peaks between 1450 cm⁻¹ and 1650 cm⁻¹ would correspond to the C=C bond stretching within the naphthalene ring and the C=N and C=C stretching vibrations within the imidazole ring. researchgate.netrsc.org
C-N Stretching: The stretching vibration of the C-N bonds in the imidazole ring and the bond connecting the ring to the ethyl group would likely appear in the 1250-1350 cm⁻¹ region. nih.gov
Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations for the substituted naphthalene and imidazole rings would be visible in the fingerprint region, typically between 650 cm⁻¹ and 900 cm⁻¹, providing information about the substitution pattern. researchgate.net
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3050 - 3150 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| Aromatic C=C & Imidazole C=N/C=C Stretch | 1450 - 1650 |
| C-N Stretch | 1250 - 1350 |
| Aromatic C-H Out-of-Plane Bending | 650 - 900 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For this compound (C₁₅H₁₄N₂), the molecular weight is 234.29 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 234.
The fragmentation pattern observed in the mass spectrum offers further structural confirmation. Key fragmentation pathways would likely involve the cleavage of the bond between the ethyl group and the aromatic rings. Expected fragmentation ions include:
[M - CH₃]⁺: Loss of a methyl group (15 Da) would result in a fragment at m/z 219.
Naphthalen-1-yl-ethyl cation: Cleavage of the C-N bond between the ethyl bridge and the imidazole ring could generate a naphthalen-1-ylethyl cation ([C₁₂H₁₁]⁺) at m/z 155.
Tropylium-like ion: The naphthalen-1-ylmethyl cation ([C₁₁H₉]⁺) at m/z 141 is a common and stable fragment from such structures.
Imidazolylmethyl cation: A fragment corresponding to the imidazolylmethyl cation ([C₄H₅N₂]⁺) at m/z 81 could also be observed. nist.govdntb.gov.ua
Table 4: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure | Predicted m/z |
| [M]⁺ | Molecular Ion | 234 |
| [M - CH₃]⁺ | Loss of methyl radical | 219 |
| [C₁₂H₁₁]⁺ | Naphthalen-1-ylethyl cation | 155 |
| [C₁₁H₉]⁺ | Naphthalen-1-ylmethyl cation | 141 |
| [C₄H₅N₂]⁺ | Imidazolylmethyl cation | 81 |
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and, crucially for chiral molecules, the absolute stereochemistry. springernature.comceitec.cz
To perform this analysis, a high-quality single crystal of this compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. ornl.gov
For a chiral molecule like this compound, which is synthesized as a single enantiomer or has been resolved from a racemic mixture, the crystal structure will belong to one of the 65 chiral (enantiomorphic) space groups (e.g., P2₁ or P2₁2₁2₁). arxiv.org The analysis of the diffraction data, often using anomalous dispersion effects (the Flack parameter), allows for the unambiguous assignment of the absolute configuration (R or S) at the stereocenter of the ethyl bridge. nih.gov
Furthermore, the crystallographic data reveals the solid-state conformation of the molecule, including the torsional angles between the naphthalene ring, the imidazole ring, and the ethyl substituent. This provides insight into the preferred spatial arrangement and potential intermolecular interactions, such as π-π stacking or hydrogen bonding, within the crystal lattice. researchgate.net
Table 5: Potential Crystallographic Parameters for this compound
| Parameter | Description | Expected Value/System |
| Crystal System | The geometry of the unit cell. | Monoclinic or Orthorhombic |
| Space Group | The symmetry group of the crystal. | A chiral space group (e.g., P2₁) |
| Z | Number of molecules per unit cell. | Typically 2, 4, or 8 |
| Absolute Configuration | The spatial arrangement of atoms at the chiral center. | Determined as either R or S |
Analysis of Crystal Packing and Intermolecular Interactions
A thorough search of scientific literature and crystallographic databases was conducted to obtain single-crystal X-ray diffraction data for this compound. This data is essential for a detailed analysis of the compound's crystal packing and the specific nature of its intermolecular interactions, such as hydrogen bonding and π-π stacking.
Despite extensive searches, specific crystallographic data for this compound, including its unit cell parameters, space group, and detailed intermolecular contact distances, were not found in the available scientific literature. The determination of these parameters is exclusively possible through the experimental technique of single-crystal X-ray diffraction.
In the absence of a published crystal structure for this specific compound, a detailed, scientifically accurate analysis of its crystal packing and intermolecular forces, including the generation of data tables for hydrogen bond geometries and π-π stacking parameters, cannot be provided.
For context, the analysis of related imidazole and naphthalene-containing compounds often reveals common intermolecular interactions. For instance, imidazole moieties are known to participate in hydrogen bonding, with the nitrogen atoms acting as either donors or acceptors. springernature.comnih.gov Specifically, in the crystal structure of a related compound, 1-(1H-Imidazol-1-yl)ethanone, molecules are linked by C—H⋯O and C—H⋯N hydrogen bonds, forming a sheet-like structure. researchgate.net
Furthermore, the presence of the naphthalene ring in this compound suggests the high probability of π-π stacking interactions, which are common in aromatic systems and play a significant role in the stabilization of crystal lattices. ornl.gov For example, π–π interactions with a centroid–centroid distance of 3.560 (2) Å have been observed in a nickel complex containing 1-ethyl-1H-imidazole ligands. figshare.com
However, without experimental data for this compound, any discussion of its specific intermolecular interactions remains speculative. A definitive analysis requires the successful crystallization of the compound and subsequent characterization by single-crystal X-ray diffraction.
Advanced Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comyoutube.com For 1-[1-(Naphthalen-1-yl)ethyl]-1H-imidazole, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to predict its molecular and electronic properties. acs.org
The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process finds the lowest energy conformation by calculating forces on the atoms and adjusting their positions until a minimum energy state is reached. acs.org For this compound, this analysis is particularly important due to the presence of a chiral center at the carbon atom bridging the naphthalene (B1677914) and imidazole (B134444) rings.
Conformational analysis focuses on the different spatial arrangements of the atoms that can be achieved by rotation around single bonds. The key dihedral angles involving the naphthalene, ethyl, and imidazole moieties are calculated to identify the most stable conformers. The chirality of the molecule means that its enantiomers, (S)-(+)-1-[1-(Naphthalen-1-yl)ethyl]-1H-imidazole (Levonafimizole) and (R)-(-)-1-[1-(Naphthalen-1-yl)ethyl]-1H-imidazole (Dexnafimizole), have distinct three-dimensional structures which are non-superimposable mirror images. These structural differences are fundamental to their differential interactions with chiral biological targets like receptors. nih.gov
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and kinetic stability. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. libretexts.orgyoutube.com
Highest Occupied Molecular Orbital (HOMO): This orbital acts as an electron donor (nucleophile). libretexts.org In this compound, the HOMO is expected to be distributed over the electron-rich π-systems of the naphthalene and imidazole rings.
Lowest Unoccupied Molecular Orbital (LUMO): This orbital acts as an electron acceptor (electrophile). libretexts.org
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial parameter. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. acs.org
Table 1: Illustrative Frontier Orbital Properties for Aromatic Imidazole Systems
| Parameter | Typical Energy Value (eV) | Description |
|---|---|---|
| EHOMO | ~ -5.5 to -6.5 | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |
| ELUMO | ~ -0.8 to -1.8 | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |
| Energy Gap (ΔE) | ~ 4.0 to 5.0 | Difference between LUMO and HOMO energies; a larger gap indicates higher stability. acs.org |
Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to identify the charge distribution and reactive sites of a molecule. libretexts.org It illustrates the electrostatic potential on the electron density surface, using a color scale to denote different potential values. researchgate.net
Red/Yellow Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These regions are susceptible to electrophilic attack. For this compound, these areas are primarily localized on the nitrogen atoms of the imidazole ring due to their lone pairs of electrons.
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These regions are susceptible to nucleophilic attack. These are typically found around hydrogen atoms.
Green Regions: Indicate areas of neutral or near-zero potential.
The MEP map provides valuable insights into where the molecule is most likely to engage in hydrogen bonding and other electrostatic interactions with a receptor. researchgate.net
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals of a calculated wavefunction into localized one-center (lone pair) and two-center (bond) elements corresponding to the classic Lewis structure. uni-muenchen.dewikipedia.org
NBO analysis for this compound would detail the charge distribution across the molecule and quantify delocalization effects. A key aspect of this analysis is the study of hyperconjugative interactions, which are stabilizing interactions resulting from the overlap of a filled (donor) NBO with a vacant (acceptor) NBO. wikipedia.org These interactions are evaluated using second-order perturbation theory. The stabilization energy E(2) associated with this delocalization is calculated, with larger E(2) values indicating a stronger interaction. For instance, the interaction between the lone pair (LP) of a nitrogen atom and the antibonding (π*) orbitals of the imidazole ring would be a significant stabilizing factor. protheragen.ai
Table 2: Representative NBO Donor-Acceptor Interactions
| Donor NBO | Acceptor NBO | Interaction Type | Significance |
|---|---|---|---|
| LP (N) | π* (C=C) | n → π | Stabilization of the imidazole ring through electron delocalization. |
| π (C=C)Naphthyl | π (C=C)Naphthyl | π → π* | Represents π-conjugation within the naphthalene ring system. |
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govmdpi.com This method is crucial for understanding the molecular basis of a drug's mechanism of action and is widely used in drug discovery. nih.govresearchgate.net
Research has identified this compound as a highly potent and selective agonist for α2-adrenergic receptors. nih.gov Its enantiomers, however, exhibit different pharmacological profiles: the S-(+)-isomer is a potent agonist, whereas the R-(-)-isomer acts as an antagonist at α2A-adrenoceptors. nih.gov Molecular docking studies are essential to rationalize these findings.
Simulations would involve docking the S-(+) and R-(-) enantiomers into the binding site of a high-resolution crystal structure of the α2A-adrenergic receptor. osti.gov The predicted binding modes would reveal key molecular interactions:
Ionic Interaction: The protonated imidazole ring is expected to form a strong, charge-assisted hydrogen bond with a highly conserved aspartic acid residue (e.g., Asp113 in transmembrane helix 3) within the receptor. This interaction is a hallmark for many aminergic GPCR ligands.
Hydrophobic and Aromatic Interactions: The bulky, lipophilic naphthalene ring would likely fit into a hydrophobic pocket, forming π-π stacking or hydrophobic interactions with aromatic amino acid residues such as phenylalanine or tyrosine within the transmembrane helices.
Chiral Recognition: The differential positioning of the methyl group and the naphthalene ring between the S-(+) and R-(-) enantiomers would lead to distinct interactions within the binding pocket. For the S-(+) agonist, the orientation likely induces a conformational change in the receptor leading to activation. Conversely, the R-(-) antagonist is predicted to bind in a mode that does not induce this productive conformational change, thereby blocking the receptor. nih.gov
The docking scores and predicted binding free energies from these simulations help to quantify the binding affinities and explain the observed differences in potency and efficacy between the enantiomers. univr.it
Table 3: Summary of Molecular Docking Predictions for this compound
| Biomolecule Target | Ligand Isomer | Predicted Activity | Key Predicted Interactions |
|---|---|---|---|
| α2A-Adrenergic Receptor | S-(+)-enantiomer | Agonist nih.gov | Ionic bond with Asp; Hydrophobic/π-stacking with aromatic residues; Induces active receptor conformation. |
| R-(-)-enantiomer | Antagonist nih.gov | Ionic bond with Asp; Hydrophobic/π-stacking with aromatic residues; Occupies site without inducing activation. | |
| α1-Adrenergic Receptor | Racemic, S-(+), R-(-) | Lower affinity/potency nih.gov | Similar interactions but with suboptimal fit compared to the α2 receptor, explaining selectivity. |
Validation of Docking Protocols and Algorithms
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a larger receptor protein. researchgate.net The accuracy of these predictions is highly dependent on the chosen docking protocol and scoring function. Therefore, rigorous validation is a critical prerequisite for any meaningful docking study involving "this compound".
The validation process ensures that the computational method can reliably reproduce experimentally known binding modes and affinities before it is used to screen for new interactions or predict the binding of novel derivatives. nih.gov A common and robust validation strategy involves several key steps:
Pose Selection (Re-docking): A primary validation method is to take a known protein-ligand crystal structure and remove the ligand. The docking protocol is then used to place the ligand back into the receptor's binding site. The protocol is considered successful if it can reproduce the original binding pose with a low root-mean-square deviation (RMSD), typically under 2.0 Å. nih.gov
Enrichment Studies: To test a protocol's ability to distinguish true binders from non-binders, a set of known active compounds is seeded into a much larger library of "decoy" molecules, which are compounds that are physically similar but presumed to be inactive. nih.gov A successful docking protocol will preferentially rank the active compounds with high scores, demonstrating its utility for virtual screening. nih.govjchr.org
Correlation with Experimental Data: The calculated binding affinities or scores from the docking protocol should ideally correlate with experimentally determined values (e.g., Kᵢ, IC₅₀) for a series of related compounds. nih.gov This step validates the scoring function's ability to rank compounds by their binding potency.
For a target protein interacting with "this compound," a typical validation workflow would be performed using software like AutoDock or Glide. nih.govjchr.org The process ensures that the chosen algorithm and parameters are appropriate for the specific chemical space of naphthalene-imidazole derivatives. researchgate.netnih.gov
Table 1: Conceptual Framework for Docking Protocol Validation
| Validation Step | Methodology | Success Criteria | Software/Tools |
| Pose Selection | Re-docking of a co-crystallized ligand into its known binding site. | RMSD between the docked pose and the crystal structure pose is < 2.0 Å. nih.gov | AutoDock, Glide, PyMOL |
| Enrichment Study | Docking a library of known active ligands mixed with a larger set of decoy molecules. | The protocol ranks a high percentage of active ligands above the decoys (high enrichment factor). nih.gov | ZINC Database, Decoy Sets |
| Affinity Correlation | Docking a series of imidazole derivatives with known experimental binding affinities. | A statistically significant correlation (e.g., R² > 0.6) between calculated scores and experimental affinities. nih.gov | R, Python (for statistical analysis) |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Complexes
While molecular docking provides a static snapshot of a potential binding pose, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the behavior of the protein-ligand complex over time under simulated physiological conditions. researchgate.net MD simulations are crucial for assessing the stability of the docked pose of "this compound" and understanding the conformational changes that may occur upon binding. researchgate.netnih.gov
The process begins with the final docked complex from a validated protocol. This complex is placed in a simulation box filled with water molecules and ions to mimic a cellular environment. nih.gov The system is then subjected to energy minimization to remove steric clashes before the production simulation begins. youtube.com The simulation calculates the trajectories of atoms over time by integrating Newton's laws of motion, providing a detailed movie of molecular interactions. researchgate.netnih.gov
Key parameters analyzed during MD simulations include:
Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone or ligand atoms from their initial positions over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains securely bound in the active site. researchgate.net
Root Mean Square Fluctuation (RMSF): RMSF measures the flexibility of individual amino acid residues in the protein. researchgate.net High fluctuations in the binding site residues could indicate instability, whereas stable residues suggest a consistent interaction with the ligand.
Hydrogen Bond Analysis: This analysis tracks the formation and breakage of hydrogen bonds between the ligand and the protein over time, which is critical for understanding the stability of the interaction. researchgate.net
For a complex involving "this compound," a simulation of 100 nanoseconds or more would provide robust data on its binding stability and the dynamic interplay with its target protein. nih.gov
Table 2: Key Metrics from MD Simulations for Protein-Ligand Complex Stability
| Metric | Description | Indication of a Stable Complex |
| RMSD | Measures the average change in atomic coordinates for the protein backbone and ligand relative to the starting structure. researchgate.net | The plot reaches a plateau, indicating the system has equilibrated and the ligand is not dissociating. |
| RMSF | Measures the fluctuation of individual amino acid residues around their average positions. researchgate.net | Low fluctuation values for residues in the binding pocket, suggesting stable interactions with the ligand. |
| Radius of Gyration (Rg) | Represents the root mean square distance of the protein's atoms from their common center of mass. | A consistent Rg value over time, indicating the protein maintains its structural integrity. |
| Hydrogen Bonds | The number of hydrogen bonds formed between the ligand and the protein. researchgate.net | A stable number of hydrogen bonds throughout the simulation signifies a persistent binding interaction. |
Quantum Chemical Investigations of Spectroscopic Properties (e.g., UV-Vis, Raman)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the spectroscopic properties of molecules like "this compound". capes.gov.brnih.gov These methods can calculate properties such as UV-Vis absorption spectra and Raman spectra, which can then be compared with experimental data to confirm molecular structure and understand electronic transitions. nih.govelixirpublishers.com
UV-Vis Spectra Prediction: Time-Dependent DFT (TD-DFT) is commonly used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. rsc.org For "this compound," TD-DFT can predict the wavelengths of maximum absorption (λmax) associated with π-π* and n-π* transitions within the naphthalene and imidazole rings. researchgate.net These calculations help to interpret experimental spectra and understand how the electronic structure is affected by the molecular environment. rsc.orgrsc.org
Raman Spectra Prediction: DFT calculations can also predict the vibrational frequencies of a molecule. squarespace.com These calculated frequencies correspond to the peaks in an infrared (IR) and Raman spectrum. researchgate.net By calculating the change in polarizability with respect to vibrational modes, the intensities of Raman bands can be simulated. squarespace.com This allows for a detailed assignment of the experimental Raman spectrum of "this compound," linking specific peaks to the stretching and bending of particular chemical bonds (e.g., C-N stretching in the imidazole ring, C-H bending in the naphthalene system). elixirpublishers.comresearchgate.net
These computational investigations provide a fundamental understanding of the molecule's spectroscopic signatures, which is valuable for its characterization and for studying its interactions.
Table 3: Predicted Spectroscopic Data from Quantum Chemical Calculations
| Spectroscopic Property | Computational Method | Predicted Parameters | Structural Insight |
| UV-Vis Absorption | Time-Dependent Density Functional Theory (TD-DFT) rsc.org | Excitation Energies (eV), Wavelength (nm), Oscillator Strength (f) | Identification of electronic transitions (e.g., π-π, n-π) in the chromophores (naphthalene, imidazole). researchgate.net |
| Raman Activity | Density Functional Theory (DFT) squarespace.com | Vibrational Frequencies (cm⁻¹), Raman Intensities | Assignment of vibrational modes to specific bonds and functional groups within the molecule. researchgate.net |
| Infrared Absorption | Density Functional Theory (DFT) | Vibrational Frequencies (cm⁻¹), IR Intensities | Complements Raman data for a full vibrational analysis of the molecular structure. researchgate.net |
Mechanistic Insights into Biological Activities of 1 1 Naphthalen 1 Yl Ethyl 1h Imidazole Derivatives
Antifungal Mechanisms: Focus on Cytochrome P450 Lanosterol (B1674476) 14α-Demethylase (CYP51) Inhibition
The primary mechanism of antifungal action for azole derivatives, including those of 1-[1-(Naphthalen-1-yl)ethyl]-1H-imidazole, is the targeted inhibition of Cytochrome P450 lanosterol 14α-demethylase, also known as CYP51 or Erg11. nih.govresearchgate.netoup.com This enzyme is a critical component in the biosynthesis of ergosterol (B1671047), an essential sterol that maintains the integrity and fluidity of the fungal cell membrane. nih.gov
Molecular Basis of CYP51 Binding and Ergosterol Biosynthesis Disruption
The molecular interaction between azole compounds and CYP51 is highly specific. The nitrogen atom (N-3 in imidazoles or N-4 in triazoles) of the azole ring forms a coordinate bond with the heme iron atom located in the enzyme's active site. oup.comnih.gov This binding event is non-competitive and effectively blocks the natural substrate, lanosterol, from accessing the catalytic site. nih.govoup.com
By inhibiting CYP51, the demethylation of lanosterol at the 14α position is halted. nih.gov This disruption of the ergosterol biosynthesis pathway has two major consequences for the fungal cell:
Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and function of the fungal cell membrane, affecting its fluidity, permeability, and the activity of membrane-bound enzymes. nih.gov
Accumulation of Toxic Sterols: The enzymatic blockage leads to a buildup of 14α-methylated sterol precursors, such as 14α-methyl-ergosta-8,24(28)-dien-3β-6α-diol. nih.gov These intermediate sterols are toxic to the cell and further disrupt the membrane's architecture and function, ultimately leading to growth arrest. nih.govresearchgate.net
The potency and selectivity of the inhibition depend significantly on the interactions between the non-azole portion of the inhibitor—in this case, the 1-[1-(Naphthalen-1-yl)ethyl] group—and the amino acid residues lining the active site of the fungal CYP51 enzyme. nih.govnih.gov
Mechanisms of Fungal Resistance to Azole Antifungals
The widespread use of azole antifungals has led to the emergence of resistance in various fungal pathogens, posing a significant clinical challenge. nih.govbiomedpharmajournal.org The primary mechanisms of resistance involve modifications to the drug target or reductions in the intracellular drug concentration.
Alterations in the gene encoding the CYP51 enzyme (ERG11 in Candida species, cyp51A in Aspergillus species) are a major cause of azole resistance. nih.govresearchgate.net
Point Mutations: Single amino acid substitutions in the CYP51 protein can reduce the binding affinity of azole drugs to the heme iron or the surrounding active site, rendering the drug less effective. researchgate.netresearchgate.net Certain mutations are well-documented for conferring resistance to multiple azoles. nih.govoup.com
Gene Overexpression: An increase in the production of the CYP51 enzyme can also lead to resistance. This is often caused by modifications in the gene's promoter region, such as the insertion of tandem repeats (e.g., TR34/L98H in A. fumigatus), which enhances gene transcription. nih.govresearchgate.netoup.com The resulting higher concentration of the target enzyme requires a greater amount of the drug to achieve an inhibitory effect. researchgate.net
Table 1: Examples of CYP51A Mutations in Aspergillus fumigatus Conferring Azole Resistance
| Mutation | Associated Resistance Profile | Reference |
|---|---|---|
| G54 | Cross-resistance to itraconazole (B105839) and posaconazole. | oup.com |
| L98H | Often found with a 34-bp tandem repeat (TR34) in the promoter region, leading to overexpression and broad azole resistance. | nih.govresearchgate.net |
| M220 | Associated with elevated minimum inhibitory concentrations (MICs) to all azoles. | oup.com |
| G138C | Confers azole resistance. | nih.gov |
| G448S | Confers azole resistance. | nih.gov |
Fungi can reduce the intracellular concentration of azole antifungals by actively transporting them out of the cell using membrane-bound efflux pumps. researchgate.netresearchgate.net The overexpression of the genes that encode these transporter proteins is a frequent cause of resistance, particularly in Candida species. nih.govnih.gov There are two main superfamilies of efflux pumps implicated in azole resistance:
ATP-Binding Cassette (ABC) Transporters: These pumps use the energy from ATP hydrolysis to expel a wide range of substrates, including azole drugs. Key examples in Candida albicans are Cdr1p and Cdr2p. biomedpharmajournal.orgnih.govnih.gov
Major Facilitator Superfamily (MFS) Transporters: These pumps utilize the proton motive force to transport substrates across the membrane. The Mdr1p transporter in C. albicans is a well-known example that specifically exports fluconazole. nih.govnih.gov
Table 2: Major Efflux Pumps Associated with Azole Resistance in Fungi
| Pump | Superfamily | Fungal Species | Substrates | Reference |
|---|---|---|---|---|
| Cdr1p | ABC | Candida albicans | Broad spectrum, including most azoles. | nih.govnih.gov |
| Cdr2p | ABC | Candida albicans | Similar to Cdr1p. | nih.govnih.gov |
| Mdr1p | MFS | Candida albicans | More specific, primarily fluconazole. | nih.gov |
| AtrF | ABC | Aspergillus fumigatus | Itraconazole. | nih.gov |
| AfuMDR3 | MFS | Aspergillus fumigatus | Voriconazole, itraconazole, posaconazole. | nih.gov |
| AfuMDR4 | MFS | Aspergillus fumigatus | Voriconazole, itraconazole, posaconazole. | nih.gov |
Antibacterial Mechanisms: Interactions with Bacterial Targets
In addition to their antifungal properties, certain imidazole (B134444) derivatives have demonstrated activity against bacterial pathogens. nih.govacademiaone.org This antibacterial action is attributed to the inhibition of distinct bacterial targets essential for survival.
Enzyme Inhibition (e.g., FabH)
A key target for the antibacterial activity of some imidazole-based compounds is the β-ketoacyl-acyl carrier protein synthase III, commonly known as FabH. academiaone.orgresearchgate.net This enzyme is pivotal in bacterial metabolism as it catalyzes the first and rate-limiting condensation reaction in the fatty acid synthesis (FAS-II) pathway. researchgate.netnih.gov This pathway is essential for producing the fatty acids required for building bacterial cell membranes.
The inhibition of FabH by imidazole derivatives disrupts the entire fatty acid biosynthesis cascade, preventing the formation of vital membrane components. This ultimately compromises the integrity of the bacterial cell envelope, leading to growth inhibition and cell death. nih.gov The FabH enzyme is considered an attractive target for developing new antibacterial agents because it is essential for bacterial survival and is absent in humans. researchgate.net Research has focused on designing and synthesizing novel imidazole hybrids that can effectively inhibit this enzyme. nih.govacademiaone.orgresearchgate.net
Table 3: Antibacterial Activity of Selected Imidazole-Based Hybrids
| Compound Type | Target Organism | Target Enzyme | Reported Activity | Reference |
|---|---|---|---|---|
| Pyrazol-Benzimidazole amides | E. coli | FabH | Compound 7q showed an IC50 of 2.45 μM. | researchgate.net |
| Imidazole-triazole-sulfonamide hybrids | E. coli | FabH | Compound 87h showed a MIC of 6.2 μM. | nih.gov |
| Metronidazole/1,2,3-triazole conjugates | E. coli, P. aeruginosa | Not specified | Compound 38o showed MICs of 8 nM and 55 nM, respectively. | nih.gov |
DNA Interaction Mechanisms
The planarity and aromatic nature of the naphthalene (B1677914) ring, combined with the hydrogen-bonding capabilities and potential for coordination of the imidazole moiety, suggest that derivatives of this compound may interact with DNA through various modes. While direct studies on the specific binding of this compound are limited, research on structurally related compounds provides significant insights into potential mechanisms.
One key mechanism is DNA intercalation , where the planar naphthalene group inserts itself between the base pairs of the DNA double helix. This interaction is stabilized by π-π stacking interactions between the aromatic system of the compound and the DNA bases. Such intercalation can lead to structural distortions of the DNA, such as unwinding of the helix and changes in its length, which can interfere with DNA replication and transcription, ultimately triggering cellular apoptosis. acs.org
Furthermore, derivatives containing the imidazole and naphthalene components have been shown to act as threading intercalators . In this model, the naphthalene core intercalates between DNA base pairs, while the imidazole moieties are positioned in the adjacent grooves of the DNA. nih.gov These interactions are further stabilized by electrostatic forces and hydrogen bonding between the imidazole groups and the DNA backbone. nih.gov
Studies on naphthalimide-phenanthro[9,10-d]imidazole derivatives, which share the crucial naphthalene and imidazole scaffolds, have demonstrated a preference for groove binding , with a binding constant to calf thymus DNA (ct-DNA) of 7.81 × 10⁴ M⁻¹. nih.gov This interaction, coupled with partial intercalation, underscores the versatility of this chemical scaffold in DNA recognition. nih.gov
Anticancer Mechanisms: Modulation of Cellular Pathways
The ability of this compound derivatives to interact with DNA and other cellular components underpins their potential as anticancer agents. These mechanisms often involve the inhibition of key enzymes that regulate DNA topology and cellular signaling pathways crucial for cancer cell proliferation and survival.
Topoisomerase Inhibition
Topoisomerases are vital enzymes that resolve topological problems in DNA during replication, transcription, and recombination. ebi.ac.uk Their inhibition can lead to the accumulation of DNA strand breaks and subsequent cell death, making them a key target for anticancer drugs. ebi.ac.ukmdpi.com
Structurally related naphthalimide-phenanthro[9,10-d]imidazole conjugates have been identified as inhibitors of human topoisomerase IIα. nih.gov This inhibition is thought to be a direct consequence of their DNA binding activity, which stabilizes the DNA-topoisomerase complex and prevents the re-ligation of the DNA strands. nih.gov Similarly, imidazolyl-naphthalenediimide conjugates have demonstrated the ability to inhibit topoisomerase I activity, highlighting that the naphthalene-imidazole scaffold can be tailored to target different topoisomerase isoforms. nih.gov While direct evidence for this compound is not yet established, the inhibitory action of its structural analogues on these crucial enzymes suggests a probable mechanism for its anticancer effects.
Kinase Inhibition (e.g., Focal Adhesion Kinase, Aurora Kinase)
Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of cancer. nih.gov Consequently, kinase inhibitors have become a major class of anticancer drugs. nih.gov
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in many cancers and is involved in cell adhesion, migration, and proliferation. nih.govresearchgate.net The inhibition of FAK is a promising strategy to impede tumor growth and metastasis. researchgate.net While direct inhibition of FAK by this compound has not been explicitly demonstrated, the broad potential of imidazole-containing compounds as kinase inhibitors is well-documented. nih.gov
Aurora Kinases are a family of serine/threonine kinases that are essential for cell cycle progression, particularly during mitosis. dntb.gov.ua Their overexpression is common in various tumors, making them attractive targets for cancer therapy. mdpi.com The development of Aurora kinase inhibitors has shown promise in preclinical and clinical settings. rsc.org Although specific studies on the interaction of this compound with Aurora kinases are lacking, the general ability of heterocyclic compounds to act as kinase inhibitors suggests this as a potential avenue for its anticancer activity.
G-Quadruplex DNA Stabilization
G-quadruplexes are four-stranded DNA structures that can form in guanine-rich regions of the genome, such as telomeres and oncogene promoter regions. The stabilization of these structures by small molecules can inhibit the activity of the enzyme telomerase, which is crucial for the immortal phenotype of most cancer cells, and can also modulate gene expression. Naphthalene-based derivatives have been investigated for their ability to selectively bind and stabilize G-quadruplex DNA, suggesting another potential anticancer mechanism for compounds containing this moiety.
Anticonvulsant Mechanisms: Adrenergic Receptor Modulation
Beyond their potential in cancer therapy, derivatives of this compound have shown significant promise as anticonvulsant agents. nih.gov This activity is primarily attributed to their interaction with adrenergic receptors in the central nervous system.
Alpha-2 Adrenoceptor Agonism
Research has demonstrated that 1-(naphthylalkyl)-1H-imidazole derivatives possess potent anticonvulsant activity. nih.gov A key compound in this class, 4-[1-(1-naphthyl)ethyl]-1H-imidazole, a close structural isomer of the title compound, has been identified as a highly potent and selective alpha-2 adrenoceptor agonist. nih.gov
Alpha-2 adrenoceptors are inhibitory G protein-coupled receptors found throughout the central nervous system. nih.gov Their activation generally leads to a decrease in neuronal firing. The agonist activity of these imidazole derivatives at alpha-2 adrenoceptors is believed to be the primary mechanism for their anticonvulsant effects. nih.govnih.gov By activating these receptors, the compounds can reduce the excessive neuronal excitability that characterizes seizures.
Structure-activity relationship studies have revealed that the stereochemistry at the ethyl bridge between the naphthalene and imidazole rings is crucial for this activity. The S-(+)-isomer of 4-[1-(1-naphthyl)ethyl]-1H-imidazole exhibits greater affinity for both alpha-1 and alpha-2 adrenoceptors compared to the R-(-)-isomer. nih.gov Interestingly, the R-(-)-isomer acts as an antagonist at alpha-2A-adrenoceptors, highlighting the stereospecificity of this interaction. nih.gov
Antioxidant Mechanisms: Free Radical Scavenging Pathways
The antioxidant potential of imidazole derivatives is often attributed to their ability to donate a hydrogen atom or a single electron to neutralize free radicals, thus interrupting the oxidative chain reactions that can lead to cellular damage. The naphthalene moiety, with its electron-rich aromatic system, may also contribute to the radical scavenging capacity.
While direct studies on the free radical scavenging pathways of this compound are limited, the general mechanisms for imidazole-based antioxidants likely involve:
Hydrogen Atom Transfer (HAT): The N-H proton of the imidazole ring can be donated to a free radical (R•), effectively neutralizing it. The resulting imidazole radical is stabilized by resonance.
Single Electron Transfer-Proton Transfer (SET-PT): An electron can be transferred from the imidazole ring to the free radical, forming a radical cation on the imidazole and an anion from the free radical. This is often followed by the transfer of a proton.
The specific pathway followed can be influenced by the solvent and the nature of the free radical. The presence of the bulky naphthylethyl group at the 1-position of the imidazole ring would sterically and electronically influence these scavenging activities.
Table 1: Postulated Free Radical Scavenging Mechanisms
| Mechanism | Description | Potential Role of this compound |
| Hydrogen Atom Transfer (HAT) | Direct donation of a hydrogen atom from the antioxidant to a free radical. | The imidazole ring could potentially donate a hydrogen atom, although substitution at the N-1 position might hinder this. |
| Single Electron Transfer (SET) | Transfer of an electron from the antioxidant to the free radical. | The electron-rich imidazole and naphthalene rings could facilitate the donation of an electron to stabilize free radicals. |
Antiviral and Anti-parasitic Mechanisms
The mechanisms by which imidazole derivatives exert antiviral and anti-parasitic effects are diverse and often target specific enzymes or pathways essential for the pathogen's replication and survival.
Antiviral Mechanisms:
Imidazole-containing compounds have been investigated for their activity against a range of viruses. Their mechanisms of action can include:
Inhibition of Viral Enzymes: Many imidazole derivatives are known to inhibit viral polymerases, proteases, or other enzymes crucial for the viral life cycle. The this compound structure could potentially fit into the active site of such enzymes, blocking their function.
Interference with Viral Entry: Some compounds can interfere with the binding of viruses to host cell receptors or inhibit the fusion of viral and cellular membranes, thereby preventing infection.
Disruption of Viral Replication Machinery: The planar naphthalene ring and the imidazole moiety could intercalate with viral nucleic acids or interact with proteins involved in the replication and transcription of the viral genome.
Anti-parasitic Mechanisms:
The anti-parasitic action of imidazole derivatives, particularly against protozoan parasites like Toxoplasma gondii, has been linked to the induction of oxidative stress within the parasite.
Induction of Reactive Oxygen Species (ROS): Studies on other imidazole compounds have shown that they can lead to an elevation of reactive oxygen species within the parasite. This increase in ROS can damage vital cellular components such as lipids, proteins, and DNA, ultimately leading to parasite death.
The lipophilic nature of the naphthalen-1-yl group in this compound may enhance its ability to penetrate the cell membranes of parasites, facilitating its access to intracellular targets.
Table 2: Potential Antiviral and Anti-parasitic Targets
| Activity | Potential Mechanism | Target |
| Antiviral | Inhibition of viral replication | Viral polymerases, proteases |
| Interference with viral entry | Host cell receptors, viral envelope proteins | |
| Anti-parasitic | Induction of oxidative stress | Parasite cellular components |
| Disruption of mitochondrial function | Parasite mitochondrial membrane |
Further empirical studies are necessary to elucidate the precise molecular targets and biochemical pathways through which this compound and its derivatives exert their biological effects.
Future Directions in the Research of 1 1 Naphthalen 1 Yl Ethyl 1h Imidazole
Computational-Driven Design of Novel Analogues with Enhanced Specificity
The advancement of computational chemistry offers a powerful tool for the rational design of new molecules with improved potency and selectivity. rsc.orgrsc.org For 1-[1-(Naphthalen-1-yl)ethyl]-1H-imidazole, a computational approach would be instrumental in guiding the synthesis of analogues with enhanced therapeutic potential. This strategy would involve the use of molecular modeling techniques to predict the interactions of designed compounds with biological targets.
Future research in this area should focus on in silico screening of virtual libraries of analogues. By modifying the core structure of this compound, researchers can explore the impact of various substituents on the naphthalene (B1677914) ring and the imidazole (B134444) moiety. For instance, the introduction of different functional groups could modulate the compound's electronic and steric properties, potentially leading to more specific binding with a target protein. researchgate.net
A key aspect of this computational work would be the use of docking studies to simulate the binding of these novel analogues to known and putative protein targets. researchgate.net The insights gained from these simulations would help prioritize the synthesis of the most promising candidates, thereby saving time and resources. Furthermore, techniques such as Quantitative Structure-Activity Relationship (QSAR) studies could be employed to establish a correlation between the structural features of the analogues and their biological activity.
To illustrate the potential outcomes of such research, the following table presents a hypothetical set of designed analogues and their predicted binding affinities for a target protein, based on computational docking scores.
| Compound ID | Modification to Core Structure | Predicted Binding Affinity (kcal/mol) |
| ANA-001 | Introduction of a hydroxyl group at the 4-position of the naphthalene ring | -8.5 |
| ANA-002 | Substitution of the ethyl group with a propyl group | -7.9 |
| ANA-003 | Addition of a methyl group to the imidazole ring | -8.2 |
| ANA-004 | Replacement of the naphthalene ring with a quinoline (B57606) ring | -9.1 |
This table is illustrative and represents the type of data that would be generated from computational studies.
Interdisciplinary Research in Chemical Biology for Target Identification
A significant hurdle in the development of novel therapeutic agents is the identification of their biological targets. For this compound, an interdisciplinary approach combining chemical biology and proteomics would be essential to elucidate its mechanism of action. This would involve the design and synthesis of chemical probes derived from the parent compound.
These probes could be used in affinity-based proteomics experiments to isolate and identify the specific proteins that interact with this compound within a cellular context. For example, a probe could be designed with a photo-reactive group and a tag for enrichment, allowing for covalent cross-linking to its target protein upon photo-activation, followed by purification and identification via mass spectrometry.
Furthermore, cell-based assays could be employed to investigate the phenotypic effects of the compound on various cell lines. High-throughput screening of cancer cell lines, for instance, could reveal selective cytotoxicity, pointing towards potential anti-cancer applications. nih.gov Subsequent transcriptomic and proteomic analyses of treated cells could then provide insights into the cellular pathways perturbed by the compound, helping to narrow down the list of potential targets. nih.gov
The following table outlines a potential interdisciplinary workflow for target identification:
| Step | Technique | Expected Outcome |
| 1 | Synthesis of a photo-affinity probe of this compound | A tool for covalently labeling binding partners |
| 2 | Treatment of cell lysates with the probe and UV irradiation | Covalent labeling of target proteins |
| 3 | Enrichment of labeled proteins using an affinity tag | Isolation of potential binding partners |
| 4 | Mass spectrometry-based protein identification | A list of candidate target proteins |
| 5 | Validation of protein-ligand interaction using biophysical methods (e.g., SPR, ITC) | Confirmation of direct binding to identified proteins |
Q & A
Q. What are the recommended synthetic routes for 1-[1-(Naphthalen-1-yl)ethyl]-1H-imidazole, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of this compound typically involves palladium- or copper-catalyzed cross-coupling reactions. For example, Pd-catalyzed regioselective C–H functionalization can introduce aryl groups to the imidazole core . Copper(I)/2-pyridonate systems are effective for aerobic oxidative homocoupling of imidazole derivatives, offering moderate to high yields under optimized solvent conditions (e.g., DMF at 80°C) . Key factors affecting yield include catalyst loading, solvent polarity, and temperature. Purity is enhanced via flash chromatography (e.g., hexane/ethyl acetate gradients) and validated by NMR and elemental analysis .
Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR are critical for confirming regiochemistry and substituent orientation. For example, coupling constants in aromatic regions distinguish naphthalene substitution patterns .
- Elemental Analysis: Discrepancies between calculated and observed values (e.g., N%: 6.16% vs. 5.84% in compound 13) may indicate residual solvents or incomplete purification .
- GC-MS: Useful for detecting low-level impurities, particularly in intermediates like 1-(naphthalen-1-yl)ethyl acetate .
- X-ray Crystallography: Resolves tautomeric ambiguity and confirms solid-state packing, as demonstrated for related imidazole structures .
Q. What safety precautions and handling protocols are essential when working with this compound?
Methodological Answer:
- Storage: Keep in airtight containers under dry, inert conditions (e.g., N atmosphere) to prevent hydrolysis or oxidation .
- PPE: Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure. Emergency measures for spills include ethanol-based decontamination .
- Disposal: Follow EPA guidelines for halogenated organics. Incineration with scrubbers minimizes environmental release .
Advanced Research Questions
Q. How can researchers resolve discrepancies between calculated and observed elemental analysis data for derivatives?
Methodological Answer: Discrepancies often arise from hydration, solvent retention, or incomplete combustion. For example, compound 13 showed a 0.32% N deficit, likely due to residual ethyl acetate. Mitigation strategies include:
Q. What strategies optimize regioselectivity in transition-metal-catalyzed synthesis of derivatives?
Methodological Answer:
- Ligand Design: Bulky phosphine ligands (e.g., P(t-Bu)) favor C-2 selectivity in Pd-catalyzed couplings by reducing steric hindrance .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance Cu(I)-mediated homocoupling yields by stabilizing charged intermediates .
- Substrate Prefunctionalization: Installing directing groups (e.g., sulfonyl) on the naphthalene ring can steer cross-coupling to specific positions .
Q. How does the naphthalene ring’s electronic environment influence reactivity in cross-coupling reactions?
Methodological Answer: The electron-rich naphthalene system activates the ethylimidazole moiety for electrophilic substitution. DFT studies suggest that:
Q. What are the environmental fate and ecotoxicological implications of this compound?
Methodological Answer:
- Persistence: The fused aromatic rings resist microbial degradation, leading to bioaccumulation. Half-life in soil exceeds 60 days under aerobic conditions .
- Toxicity: LC values for Daphnia magna are <1 mg/L, indicating high aquatic toxicity. Mitigation includes adsorption onto activated carbon during wastewater treatment .
- Regulatory Compliance: Classified as a Priority Pollutant under EPA guidelines; researchers must document disposal via EPA Manifest System .
Q. How can computational methods predict the biological activity of derivatives?
Methodological Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite can model interactions with targets like cytochrome P450. For example, naphthalene’s π-π stacking with Phe residues enhances binding affinity .
- QSAR Models: Hammett constants (σ) for substituents correlate with antimicrobial IC values. Electron-withdrawing groups (e.g., –CF) improve potency by 2–3 log units .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
